molecular formula C10H8FN3S B1531388 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098103-87-6

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1531388
CAS No.: 2098103-87-6
M. Wt: 221.26 g/mol
InChI Key: XSFVSTIXYBKWHI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile ( 2098103-87-6) is a specialized chemical building block offered with a molecular formula of C 10 H 8 FN 3 S and a molecular weight of 221.26 g/mol . This compound features a unique molecular architecture that combines a pyrazole core substituted with a fluorinated alkyl chain, a thiophene heterocycle, and a synthetically versatile nitrile group. The presence of these distinct functional motifs makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly for constructing potential kinase inhibitors or receptor modulators where the nitrile group can act as a key pharmacophore . The compound's structure is characterized by its 1-(2-fluoroethyl) group, which can influence the molecule's metabolic stability and bioavailability, and a 3-(thiophen-3-yl) moiety that provides a distinct electronic profile and potential for further functionalization. The nitrile group at the 5-position is a critical handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form more complex heterocyclic systems . Researchers utilize this and related pyrazole derivatives as key intermediates in the synthesis of compounds for various applications, such as agrochemicals and materials science . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. All buyers and handlers must be qualified professionals and are responsible for verifying the identity, purity, and suitability of the product for their specific application.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVSTIXYBKWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3SC_{10}H_{8}FN_{3}S, with a molecular weight of 227.25 g/mol. The presence of the fluoroethyl group and thiophene ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism often involves modulation of signaling pathways that lead to anti-inflammatory or cytotoxic effects.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone which exhibited 76% inhibition at 1 µM .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. A related compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, inducing apoptosis more effectively than the reference drug bleomycin . The structural modifications in pyrazole compounds can enhance their interaction with cancer cell targets, making them promising candidates for further development.

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been reported. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. For example, a derivative was found to exhibit significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Studies

Study Compound Target Activity Reference
Selvam et al.Pyrazole derivativesTNF-α, IL-6Up to 85% inhibition
Burguete et al.Novel pyrazolesE. coli, S. aureusSignificant antibacterial activity
Argade et al.Pyrazole containing oxazolonesMTB strain H37Rv98% inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

  • Key Differences : The N1 substituent is a cyclopropylmethyl group (C12H11N3S, MW 229.3 g/mol) instead of 2-fluoroethyl.
  • Impact: The cyclopropylmethyl group increases steric bulk and lipophilicity compared to the linear 2-fluoroethyl chain. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

b. Methyl 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

  • Key Differences: Thiophen-2-yl (vs. 3-yl) substitution and a methyl ester at C5 (vs. cyano).
  • The ester group at C5 introduces hydrolytic instability compared to the cyano group, which is chemically inert and electron-withdrawing. The 2,4-difluorophenyl group at N1 enhances aromatic interactions but lacks the fluorine’s direct electronic influence on the ethyl chain .

c. 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

  • Key Differences : A sulfanyl group at C4, phenyl at C3, and methyl at N1.
  • The methyl group at N1 simplifies synthesis but reduces opportunities for hydrogen bonding compared to 2-fluoroethyl .
Electronic and Physicochemical Properties
  • Fluorine’s small size and high electronegativity may also favor specific crystal packing via C-F···H or F···π interactions, though direct crystallographic data are unavailable .
  • Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of thiophen may lead to distinct electronic effects (e.g., resonance vs. inductive) compared to 2-substituted analogs, influencing dipole moments and intermolecular interactions .

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. This approach is well-documented for the synthesis of substituted pyrazoles with high regioselectivity and yield.

  • 1,3-Diketone and Hydrazine Reaction: Hydrazine reacts with a suitably substituted 1,3-diketone to form the pyrazole ring. For example, Gosselin et al. demonstrated the synthesis of pyrazoles from 2-(trifluoromethyl)-1,3-diketones under mild conditions using DBU as a base in acetonitrile, yielding pyrazole-5-carboxylates with excellent regioselectivity.

  • 1,3-Dipolar Cycloaddition: An alternative method involves 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes in the presence of catalysts such as zinc triflate, producing pyrazoles efficiently.

Introduction of the Thiophene Group

The thiophene substituent at the 3-position of the pyrazole can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which couples a pyrazole boronic acid or halide intermediate with thiophene boronic acid derivatives.

  • This method allows selective attachment of the thiophene ring and is widely used due to its mild conditions and high functional group tolerance.

Addition of the 2-Fluoroethyl Group

The 2-fluoroethyl group can be introduced by nucleophilic substitution reactions using fluoroalkyl halides (e.g., 2-fluoroethyl bromide or chloride) on the pyrazole nitrogen.

  • This alkylation step typically requires a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the fluoroalkyl halide.

Introduction of the Cyano Group at C-5 Position

The cyano group at the 5-position of the pyrazole ring can be introduced via several synthetic routes:

  • Starting from 1H-pyrazole-5-carbonitrile derivatives or via functional group interconversion on the pyrazole ring.

  • Alternatively, nitrile groups can be introduced by substitution reactions on halogenated pyrazole intermediates or by cyanation reactions using suitable cyanide sources.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine + 1,3-diketone, base, solvent (e.g., acetonitrile) Formation of 3-substituted pyrazole core
2 Thiophene introduction Suzuki-Miyaura coupling: pyrazole halide + thiophene boronic acid, Pd catalyst, base 3-(Thiophen-3-yl) pyrazole intermediate
3 N-alkylation with fluoroethyl halide 2-fluoroethyl bromide, base (e.g., K2CO3), solvent (acetone), reflux 1-(2-fluoroethyl) substitution on pyrazole N-1
4 Cyanation Cyanide source or starting from cyano-substituted diketone Introduction of cyano group at C-5

Detailed Research Findings and Reaction Conditions

  • Pyrazole Formation: Gosselin et al. reported the synthesis of pyrazole-5-carboxylates by reacting 2-(trifluoromethyl)-1,3-diketones with hydrazine derivatives in acetonitrile at room temperature under argon atmosphere with DBU as base, achieving 65% yield after purification.

  • Thiophene Coupling: The Suzuki-Miyaura coupling is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4), with potassium carbonate as base, in a solvent mixture such as dioxane/water under reflux. This reaction proceeds with high selectivity and yields the thiophene-substituted pyrazole intermediate.

  • Fluoroethylation: Alkylation with 2-fluoroethyl bromide is conducted in acetone or acetonitrile with anhydrous potassium carbonate as base, refluxing for several hours (typically 4h). After reaction completion (monitored by TLC), the product is isolated by filtration and purified by recrystallization or chromatography.

  • Cyanation: Although direct cyanation methods are less frequently detailed, the cyano group is often introduced via starting materials already bearing the cyano substituent or by nucleophilic substitution on halogenated pyrazoles. Industrial methods optimize these steps to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield/Remarks References
Pyrazole ring synthesis Hydrazine + 1,3-diketone DBU, acetonitrile, room temp, argon ~65% yield, regioselective
Thiophene group introduction Suzuki-Miyaura coupling Pd catalyst, K2CO3, dioxane/water, reflux High yield, selective coupling
2-Fluoroethyl group addition N-alkylation with fluoroethyl halide 2-fluoroethyl bromide, K2CO3, acetone, reflux Moderate to high yield
Cyano group introduction Cyanation or use of cyano-substituted intermediates Cyanide source or cyano-diketone precursors Variable, optimized in industrial processes

Industrial Considerations

Industrial synthesis of this compound would focus on:

  • Streamlining the multi-step synthesis into efficient, high-yielding processes.
  • Use of continuous flow reactors for better control of reaction parameters.
  • Automated synthesis platforms to improve reproducibility and scalability.
  • Purification techniques such as crystallization and chromatography to ensure pharmaceutical-grade purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds in solvents like THF or DMF under reflux .
  • Step 2 : Introduction of the 2-fluoroethyl group via nucleophilic substitution or alkylation. Lithium aluminum hydride (LiAlH₄) may be used for selective reduction of intermediates .
  • Step 3 : Thiophene-3-yl incorporation via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures .
    • Optimization : Reaction temperature (0–5°C for exothermic steps), solvent polarity, and catalyst loading (e.g., 5 mol% Pd) significantly influence yield. Purification via column chromatography or recrystallization from ethanol is recommended .

Q. How can the structural integrity and purity of this compound be validated?

  • Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoroethyl proton splitting patterns at δ ~4.5–5.0 ppm) .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (thiophene C=C) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the fluorinated alkyl chain’s potential membrane interaction .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, thiophene substitution) influence bioactivity and selectivity?

  • Answer : Conduct structure-activity relationship (SAR) studies:

  • Fluorine Effects : Compare 2-fluoroethyl vs. non-fluorinated analogs to evaluate metabolic stability and lipophilicity (logP shifts by ~0.5 units) .
  • Thiophene Position : Test thiophen-2-yl vs. thiophen-3-yl derivatives; the 3-position may enhance π-stacking with aromatic residues in target proteins .
  • Nitrile Group : Replace with carboxylate or amide to probe hydrogen-bonding interactions. For example, 5-carboxylic acid derivatives show altered solubility and target affinity .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like COX-2 or EGFR. The nitrile group may act as a hydrogen-bond acceptor .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .
  • ADMET Prediction : Tools like SwissADME predict high gastrointestinal absorption but potential CYP3A4-mediated metabolism due to the fluoroethyl group .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer : Investigate variables such as:

  • Assay Conditions : pH, serum concentration, and incubation time (e.g., 24 vs. 48 hours) may alter IC₅₀ values .
  • Impurity Profiles : HPLC-MS to detect byproducts (e.g., defluorinated derivatives) that could interfere with activity .
  • Cell Line Variability : Test across multiple lines (e.g., primary vs. immortalized cells) to confirm target specificity .

Methodological Tables

Table 1 : Key Synthetic Reagents and Conditions

StepReagent/CatalystSolventTemperatureYield (%)Reference
1Hydrazine hydrateTHFReflux65–75
2LiAlH₄Et₂O0–5°C80–85
3Pd(PPh₃)₄DMF/H₂O80°C70–78

Table 2 : Comparative Bioactivity of Analogues

CompoundThiophene PositionFluorine SubstituentIC₅₀ (μM) COX-2Reference
Target Compound3-yl2-fluoroethyl0.45
1-(Ethyl)-3-(thiophen-2-yl)2-ylNone1.20
1-(2-Fluoroethyl)-3-phenylPhenyl2-fluoroethyl2.10

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

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